furan-2-yl{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methanone
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Overview
Description
3-(FURAN-2-CARBONYL)-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that features a furan ring, an indole moiety, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1-[2-(4-methylphenoxy)ethyl]-1H-indole under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or pyridine to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-CARBONYL)-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(FURAN-2-CARBONYL)-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-CARBONYL)-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. The furan and indole moieties can interact with enzymes or receptors, modulating their activity. The phenoxyethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: Compounds with similar furan-based structures.
Indole derivatives: Compounds featuring the indole moiety.
Phenoxyethyl derivatives: Compounds containing the phenoxyethyl group.
Uniqueness
3-(FURAN-2-CARBONYL)-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOLE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H19NO3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
furan-2-yl-[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]methanone |
InChI |
InChI=1S/C22H19NO3/c1-16-8-10-17(11-9-16)25-14-12-23-15-19(18-5-2-3-6-20(18)23)22(24)21-7-4-13-26-21/h2-11,13,15H,12,14H2,1H3 |
InChI Key |
NOILSTMKRHINNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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